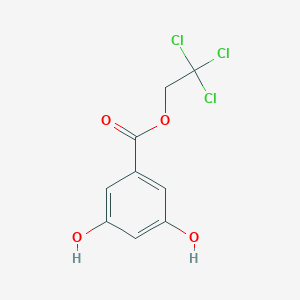

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Description

Contextualization within Advanced Organic Synthesis

The application of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (B8624769) is firmly rooted in the "convergent growth" approach to dendrimer synthesis, a strategy pioneered by researchers such as Hawker and Fréchet. nih.govresearchgate.net This method contrasts with the divergent approach, where a polymer grows outwards from a central core. In the convergent method, dendritic wedges, or "dendrons," are synthesized first and then attached to a multifunctional core in the final step. nih.gov

The key to this approach is the use of a monomer with distinct functional groups that can be selectively activated. In 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate, the two phenolic hydroxyl groups provide points for chain extension, while the carboxylic acid is protected as a 2,2,2-trichloroethyl ester. This ester group is stable during the initial coupling reactions but can be selectively removed under mild conditions, typically with zinc dust in acetic acid, to reveal a carboxylic acid focal point. nih.govresearchgate.netresearchgate.net This newly deprotected acid can then be coupled to the hydroxyl groups of other monomer units, allowing for the precise, generational growth of the dendron. nih.gov

This synthetic strategy offers exceptional control over the final molecular structure, leading to the creation of monodisperse, perfectly branched macromolecules with well-defined size and functionality. researchgate.net

Significance as a Monomeric Building Block for Macromolecular Architectures

The structure of this compound makes it an exemplary AB₂-type monomer, where 'A' represents the protected carboxylic acid (the focal point) and 'B' represents the two hydroxyl groups (the propagation points). This functionality is central to its role in building hyperbranched and dendritic macromolecules.

Researchers have utilized this monomer to create a variety of sophisticated macromolecular architectures:

Dendritic Polyesters: The most common application is in the synthesis of aromatic polyester (B1180765) dendrimers. By repeatedly applying a two-step sequence of esterification (coupling) and deprotection (activation), dendrons of increasing generation can be prepared. nih.gov

Novel Block Copolymers: The compound has been instrumental in preparing unusual dendritic block copolymers. researchgate.netkaust.edu.sa By combining it with other monomers, such as 3,5-dihydroxybenzyl alcohol for ether linkages, chemists can create complex globular architectures where different chemical functionalities are arranged in distinct radial segments or concentric layers around a core. researchgate.netepdf.pub

Liquid Crystalline Dendrimers: Investigations have also shown its use in synthesizing liquid crystalline materials. For instance, polyester fragments have been created through the condensation of 4-(dodecyloxy) benzoic acid with 2,2,2-trichloroethyl-3,5-dihydroxybenzoate. researchgate.net

Electro-Optic Materials: More recent research continues to leverage this compound. A 2024 study described its use in the synthesis of Fréchet-type dendrons designed for creating push-pull chromophores with potential applications in electro-optic materials. cityu.edu.hk

The versatility of this monomer allows for the controlled placement of different chemical properties within a single macromolecule, a critical factor in designing advanced materials. researchgate.net

Overview of Scholarly Investigations Involving the Compound

Scholarly work on this compound has consistently highlighted its enabling role in complex polymer synthesis. Initial groundbreaking research established the convergent synthesis methodology, demonstrating how this monomer could be used to produce pure, monodisperse dendritic polyesters. nih.govresearchgate.net

Subsequent studies expanded on this foundation, exploring the creation of more elaborate structures. Investigations into dendritic block copolymers revealed that the final properties, such as glass transition temperature, are influenced by the relative proportions of the different monomer units (e.g., ester vs. ether blocks) rather than their specific geometric placement. researchgate.net The resulting macromolecules have been thoroughly characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and size-exclusion chromatography, which have confirmed the high degree of structural perfection achievable with this monomer. researchgate.netresearchgate.net

The table below summarizes key research findings and the synthetic role of the title compound.

| Research Area | Key Finding | Synthetic Role of this compound | References |

| Convergent Dendrimer Synthesis | Enabled the creation of monodisperse, perfectly branched aromatic polyester dendrimers. | Serves as the fundamental AB₂ monomer unit with a selectively removable ester protecting group. | nih.gov, researchgate.net |

| Dendritic Block Copolymers | Allowed for the synthesis of globular macromolecules with distinct chemical segments arranged radially or in layers. | Used as the monomer for the ester-linked fragments of the block copolymers. | kaust.edu.sa, researchgate.net, epdf.pub |

| Liquid Crystalline Dendrimers | Utilized in the synthesis of polyester dendrons that form the mesogenic units of a dimeric liquid crystal. | Reacted with 4-(dodecyloxy) benzoic acid to form the initial polyester fragment. | researchgate.net |

| Electro-Optic Materials | Employed in the synthesis of Fréchet-type co-dendrons for push-pull chromophores. | Used as a starting material for the step-wise synthesis of unsymmetrical dendritic wedges. | cityu.edu.hk |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trichloroethyl 3,5 Dihydroxybenzoate and Its Derivatives

Esterification Strategies in Compound Synthesis

The formation of the ester linkage between 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol (B127377) is a key step. Various esterification methods can be employed, with condensation reactions being particularly effective for this transformation.

Condensation Reactions Utilizing Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridinium p-Toluenesulfonate (DPTS)

A widely used method for the synthesis of esters, especially for sensitive or sterically hindered substrates, is the Steglich esterification. wikipedia.orgorganic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a nucleophilic catalyst, such as 4-Dimethylaminopyridine (B28879) (DMAP) or its salt, 4-dimethylaminopyridinium p-toluenesulfonate (DPTS), to facilitate the reaction. wikipedia.orgjocpr.comorganic-chemistry.org

The reaction mechanism proceeds through the activation of the carboxylic acid (3,5-dihydroxybenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol (2,2,2-trichloroethanol). The role of the DMAP or DPTS catalyst is crucial; it acts as an acyl transfer reagent by reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. organic-chemistry.org This new intermediate is more reactive towards the alcohol and less prone to undergoing a side reaction—a 1,3-rearrangement to a stable N-acylurea—that can lower the yield of the desired ester. wikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in an aprotic solvent. wikipedia.org A significant advantage of this method is that the water generated during the reaction is consumed by DCC, which converts to the insoluble dicyclohexylurea (DCU), simplifying product purification. wikipedia.orgjocpr.com

| Reactant | Reagent/Catalyst | Key Intermediate | Byproduct | Advantage |

|---|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | DCC (Dicyclohexylcarbodiimide) | O-acylisourea | DCU (Dicyclohexylurea) | Mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| 2,2,2-Trichloroethanol | DPTS or DMAP | N-acylpyridinium salt | - | Suppresses side reactions and increases yield. organic-chemistry.orgorganic-chemistry.org |

Convergent Synthetic Approaches for Intermediate Preparation

Convergent synthesis strategies involve the independent preparation of key molecular fragments that are later combined to form the final product. For the synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (B8624769), this approach would involve the separate preparation or modification of the 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol precursors.

In more complex syntheses, the hydroxyl groups of 3,5-dihydroxybenzoic acid may be protected prior to the esterification step to prevent unwanted side reactions. For instance, a common strategy involves protecting hydroxyl groups as benzyl (B1604629) ethers by reacting the acid with benzyl bromide in the presence of a base like potassium carbonate. mdpi.com Following the esterification with 2,2,2-trichloroethanol, the benzyl protecting groups can be removed via hydrogenolysis to yield the final product. This multi-step, convergent approach allows for greater control over the chemical transformations and is applicable to the synthesis of a wide range of derivatives. mdpi.comnih.gov The preparation of various substituted benzoic acid intermediates often involves steps like nitration, reduction, diazotization, and hydrolysis to introduce the desired functional groups at specific positions. researchgate.net

Functional Group Interconversions and Selective Transformations

The 2,2,2-trichloroethyl (Troc) ester is not just a structural component but also serves as a valuable protecting group for the carboxylic acid. chimia.chchem-station.comnih.gov Its utility lies in its stability under various conditions and, more importantly, its selective removal under specific reductive conditions that leave other sensitive functional groups intact. chem-station.comtotal-synthesis.com

Selective Deprotection of the 2,2,2-Trichloroethyl Ester Moiety

The selective cleavage of the Troc ester is a key transformation that unmasks the carboxylic acid for further reactions. This deprotection is typically achieved through a reductive mechanism. total-synthesis.com The Troc group is stable in acidic and basic conditions where other ester protecting groups like tert-butyl (acid-labile) or methyl/ethyl (base-labile) esters would be cleaved. total-synthesis.com This orthogonality is a significant advantage in multi-step organic synthesis. total-synthesis.com

The most common and effective method for removing the Troc protecting group is through reductive cleavage using zinc dust in an acidic medium, such as acetic acid. chem-station.comresearchgate.net The reaction mechanism is a β-elimination. total-synthesis.com The process is initiated by a two-electron reduction of the trichloromethyl group by zinc metal. chimia.ch This leads to the elimination of a chloride ion and the formation of a zinc-enolate intermediate, which then fragments to release the carboxylate anion, carbon dioxide, and 1,1-dichloroethylene. chimia.chchem-station.com

This method is highly chemoselective, meaning it can be performed in the presence of other reducible or acid-sensitive functional groups without affecting them. researchgate.net Alternative conditions, such as using a cadmium-lead couple, can also achieve this transformation under neutral conditions. researchgate.net

| Deprotection Method | Reagents | Mechanism | Byproducts | Key Features |

|---|---|---|---|---|

| Reductive Cleavage | Zn dust in Acetic Acid | β-elimination | 1,1-dichloroethylene, CO2 | Highly selective, tolerates many functional groups. chem-station.comresearchgate.netresearchgate.net |

| Neutral Reductive Cleavage | Cd-Pb Couple | Reductive elimination | 1,1-dichloroethylene, CO2 | Extremely mild, neutral conditions. researchgate.net |

| Radical-Based Cleavage | (Bu3Sn)2 in DMF | Radical elimination | Not specified | Applicable to solid-phase synthesis. lookchem.com |

The selective deprotection of the 2,2,2-trichloroethyl ester moiety is a powerful strategic tool in the synthesis of complex molecules and polymers. By removing the Troc group at a desired stage, a free carboxylic acid is revealed. This newly exposed functional group serves as a reactive focal point.

This carboxylic acid can be activated using standard coupling agents (like DCC) and reacted with amines to form amides, a cornerstone of peptide synthesis. researchgate.netresearchgate.net It can also be reacted with alcohols to form new ester linkages, enabling the synthesis of polyesters or the attachment of the molecule to a hydroxyl-containing substrate. This strategy is essential in the convergent synthesis of complex natural products, oligosaccharides, and for preparing monomers for subsequent polymerization reactions, where the timing of the deprotection dictates the sequence of bond formation. lookchem.comresearchgate.net

Preparation of Higher Generation Dendrons and Dendrimers from the Compound

Extensive research into the synthesis of dendrimers has explored a variety of monomers and synthetic routes. However, based on a thorough review of available scientific literature, the specific use of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate as a building block for the preparation of higher generation dendrons and dendrimers has not been reported.

The construction of polyester (B1180765) dendrimers, a class to which derivatives of 3,5-dihydroxybenzoic acid belong, typically employs either a divergent or convergent growth strategy. The convergent approach, notably utilized in the synthesis of Fréchet-type dendrons, often involves the protection of the focal carboxylic acid group while the peripheral hydroxyl groups are reacted to build the dendritic wedges. These dendrons are then coupled to a multifunctional core in the final step.

Commonly used protecting groups for the carboxylic acid in 3,5-dihydroxybenzoic acid derivatives for dendrimer synthesis include methyl or benzyl esters. The selection of a protecting group is crucial as it must be stable during the dendron growth and selectively removable for the final coupling to the core. While the 2,2,2-trichloroethyl group is a known protecting group for carboxylic acids, its application in this specific context of polyester dendrimer synthesis from 3,5-dihydroxybenzoate has not been documented in published research.

Similarly, the divergent approach, where the dendrimer is grown outwards from a central core, also relies on well-established derivatives of 3,5-dihydroxybenzoic acid, but again, the 2,2,2-trichloroethyl ester is not a commonly cited derivative for this purpose.

Therefore, there are no detailed research findings, synthetic protocols, or data tables available in the scientific literature to describe the preparation of higher generation dendrons and dendrimers specifically from this compound.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (B8624769), both proton (¹H) and carbon-13 (¹³C) NMR are critical for a comprehensive structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The anticipated ¹H NMR spectrum of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate would exhibit distinct signals corresponding to the aromatic protons of the dihydroxybenzoate ring, the methylene (B1212753) protons of the trichloroethyl group, and the hydroxyl protons.

The protons on the aromatic ring are expected to appear in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The symmetry of the 3,5-disubstituted ring would lead to a specific splitting pattern. The single proton at the 4-position would likely appear as a triplet, while the two equivalent protons at the 2- and 6-positions would appear as a doublet. The methylene protons of the 2,2,2-trichloroethyl group are adjacent to an electron-withdrawing trichloromethyl group, which would cause their signal to appear further downfield than a typical alkyl group, likely as a singlet around 5.0 ppm. chimia.ch The signals for the hydroxyl protons can be broad and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (2, 6 positions) | 6.9 - 7.2 | Doublet (d) |

| Ar-H (4 position) | 6.6 - 6.8 | Triplet (t) |

| -CH₂- | 4.9 - 5.1 | Singlet (s) |

| -OH | Variable | Broad Singlet (br s) |

Note: The data presented in this table is predicted and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons would also appear in the downfield region, from approximately 105 to 160 ppm. The carbon atoms bonded to the hydroxyl groups (C3 and C5) would be significantly deshielded. The carbon of the methylene group in the trichloroethyl moiety is attached to an oxygen and a trichloromethyl group, leading to a chemical shift in the range of 70-80 ppm. The trichloromethyl carbon itself would also have a characteristic chemical shift.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 163 - 166 |

| C3, C5 (Ar-C-OH) | 158 - 160 |

| C1 (Ar-C-C=O) | 131 - 133 |

| C2, C6 (Ar-C-H) | 108 - 110 |

| C4 (Ar-C-H) | 107 - 109 |

| -CH₂- | 73 - 76 |

| -CCl₃ | 94 - 97 |

Note: The data presented in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) Techniques for Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The nominal molecular weight of this compound is 285.50 g/mol . scbt.com

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule would be expected. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak would appear as a cluster of peaks (M, M+2, M+4, M+6) with relative intensities corresponding to the statistical probability of the different isotopic combinations.

Common fragmentation pathways for esters include the cleavage of the ester bond. For this compound, this could lead to the formation of a 3,5-dihydroxybenzoyl cation and a 2,2,2-trichloroethoxy radical, or vice versa. Further fragmentation of the aromatic ring and the trichloroethyl group would produce additional characteristic ions.

Expected Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Description |

| [C₉H₇Cl₃O₄]⁺ | 284 | Molecular Ion (M⁺) |

| [C₇H₅O₃]⁺ | 137 | 3,5-dihydroxybenzoyl cation |

| [C₂H₂Cl₃O]⁻ | 147 | 2,2,2-trichloroethoxide anion |

Note: The fragmentation patterns are predicted based on common fragmentation mechanisms.

Ancillary Spectroscopic Methods in Derived System Characterization

While NMR and MS are the primary tools for the structural elucidation of this compound, other spectroscopic techniques are invaluable for characterizing systems and derivatives that may be synthesized from it. For instance, in studies involving derivatives of dihydroxybenzoic acids, techniques such as Fourier-transform infrared (FTIR) spectroscopy are often employed to identify functional groups. ucl.ac.uk The hydroxyl (-OH) and carbonyl (C=O) stretching frequencies in the IR spectrum would be characteristic of the 3,5-dihydroxybenzoate moiety.

Furthermore, should this compound or its derivatives be used in the formation of larger molecular assemblies, cocrystals, or polymeric materials, techniques such as X-ray crystallography would provide definitive information on the three-dimensional structure and intermolecular interactions in the solid state. nih.gov For analyzing solutions of substituted benzoic acids and their self-association, a combination of FTIR and NMR spectroscopy, alongside computational methods, can be utilized. ucl.ac.uk In the context of studying flavonoids synthesized using a 2,2,2-trichloroethyl protecting group, techniques like High-Pressure Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) are also employed. nih.gov

Role As a Synthetic Intermediate in Advanced Materials Chemistry

Precursor in Liquid Crystalline Dendrimer Synthesis

2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (B8624769) is a key precursor in the synthesis of liquid crystalline dendrimers. The 2,2,2-trichloroethyl group serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during the construction of the dendrimer's branches. This protection is crucial for the successful implementation of convergent synthetic strategies.

The synthesis of aryl ester dendrimers often utilizes a convergent approach, where dendritic wedges, or dendrons, are synthesized first and then attached to a central core. In this process, 2,2,2-trichloroethyl 3,5-dihydroxybenzoate plays a pivotal role. The two hydroxyl groups of this compound are reacted with other benzoic acid derivatives, such as 4-(dodecyloxy)benzoic acid, to form ester linkages. This reaction is typically a condensation reaction, extending the dendritic structure.

The 2,2,2-trichloroethyl ester group remains intact during this coupling step. Once the desired dendritic wedge has been constructed, this protecting group can be selectively removed. A common method for the deprotection of the 2,2,2-trichloroethyl ester is through treatment with zinc dust in acetic acid. This mild cleavage condition ensures that the newly formed ester bonds of the dendrimer backbone are not compromised. The resulting carboxylic acid at the focal point of the dendron is then available for coupling to a multifunctional core, completing the synthesis of the dendrimer.

The rigid aromatic core of the 3,5-dihydroxybenzoate unit is fundamental to the formation of liquid crystalline phases, also known as mesophases. When incorporated into the dendritic backbone, these aryl ester linkages provide the necessary structural rigidity and anisotropy for the molecules to self-organize into ordered, yet fluid, states upon changes in temperature.

The thermal behavior of the resulting dendrimers is typically investigated using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). These analyses reveal the temperatures at which phase transitions occur and the types of liquid crystalline phases formed, such as nematic or smectic phases. The specific nature of the mesomorphic properties is influenced by the generation of the dendrimer, the length of the peripheral alkyl chains, and the nature of the central core.

| Compound | Synthesis Step | Analytical Technique | Observation |

| Aryl ester dendrimer with 1,4-bis(4-hydroxybenzoyloxy)butane core | Convergent synthesis using 2,2,2-trichloroethyl-3,5-dihydroxybenzoate | DSC and POM | Exhibition of liquid crystalline properties |

| Dendritic wedges from 2,2,2-trichloroethyl-3,5-dihydroxybenzoate | Condensation with 4-(dodecyloxy)benzoic acid | Spectroscopy | Successful formation of polyester (B1180765) fragments |

| Deprotection of dendritic wedges | Removal of 2,2,2-trichloroethyl group with zinc/acetic acid | Spectroscopy | Successful deprotection to reveal carboxylic acid |

Building Block for Dendronized Chromophores

Utility in Convergent Growth Polymerization Strategies

The use of this compound is a prime example of the utility of protected monomers in convergent growth polymerization strategies. The convergent method offers superior structural control over the final dendrimer compared to the divergent approach, as it minimizes the occurrence of defects in the higher generations.

The key to a successful convergent synthesis is the use of a building block with a single reactive functional group at the focal point and multiple, protected functional groups at the periphery, or vice versa. In the case of synthesizing aryl ester dendrons, this compound provides two reactive hydroxyl groups for the outward growth of the dendron, while the focal carboxylic acid group is protected.

Chemical Reactivity and Synthetic Derivatization

Esterification with Diverse Carboxylic Acids for Complex Ester Formation

The presence of two phenolic hydroxyl groups on the benzene (B151609) ring of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (B8624769) allows for the formation of complex diesters through esterification with various carboxylic acids. This derivatization is a common strategy to modify the properties of phenolic compounds. The esterification can be achieved using several standard synthetic methods, including reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base to facilitate the reaction.

The reaction of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate with acyl chlorides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) is a common method for the synthesis of these complex esters. chemguide.co.uk Similarly, carboxylic anhydrides can be employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to achieve high yields of the desired diester. orgsyn.orgmedcraveonline.com These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

The choice of carboxylic acid for the esterification can be varied to introduce a wide range of functional groups, leading to a library of derivatives with potentially different biological activities or physicochemical properties. This approach is widely used in the structural modification of secondary metabolites to enhance their bioactivity or to create novel compounds. medcraveonline.com

Below is a representative table of complex esters that could be synthesized from this compound and various carboxylic acid derivatives.

| Carboxylic Acid Derivative | Resulting Complex Ester | Potential Introduced Moiety |

|---|---|---|

| Acetyl Chloride | 2,2,2-Trichloroethyl 3,5-diacetoxybenzoate | Acetyl |

| Benzoyl Chloride | 2,2,2-Trichloroethyl 3,5-dibenzoyloxybenzoate | Benzoyl |

| Succinic Anhydride | 2,2,2-Trichloroethyl 3,5-bis(succinoyloxy)benzoate | Succinoyl |

| Pivaloyl Chloride | 2,2,2-Trichloroethyl 3,5-dipivaloyloxybenzoate | Pivaloyl |

Reactions Involving the Trichloroethyl Protecting Group

The 2,2,2-trichloroethyl (TCE) group serves as a protecting group for the carboxylic acid functionality. A key reaction involving this group is its removal, or deprotection, to yield the free carboxylic acid, 3,5-dihydroxybenzoic acid. The TCE group is known for its stability under a range of conditions and its selective removal under specific reductive conditions, which makes it a valuable tool in multi-step organic synthesis. chimia.chuchicago.edu

The most common method for the cleavage of the TCE ester is through reductive methods. chimia.ch Treatment with zinc dust in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is a widely used and efficient method for this transformation. nih.gov This reaction proceeds through a reductive elimination mechanism.

More recently, milder and more selective methods for TCE ester cleavage have been developed. For instance, titanocene-catalyzed reductive cleavage has been reported as a mild and efficient method that avoids the use of strong acids. chimia.chresearchgate.net This method employs a titanocene (B72419) catalyst and a stoichiometric reducing agent like zinc dust. chimia.chresearchgate.net The reaction is believed to proceed through a radical-based mechanism. chimia.ch The choice of deprotection method can be critical in the synthesis of complex molecules where other functional groups sensitive to acidic or harsh reductive conditions are present. researchgate.netacsgcipr.org

The following table summarizes common methods for the deprotection of 2,2,2-trichloroethyl esters.

| Reagent(s) | Conditions | Key Advantages |

|---|---|---|

| Zn, Acetic Acid | Typically room temperature or gentle heating | Classical and widely used method. |

| Zn, NH4Cl | Reflux in acetonitrile | Efficient for substrates with acyl and benzyl (B1604629) groups. nih.gov |

| Cp2TiCl, Zn | Room temperature, aprotic solvent | Mild conditions, avoids strong acids. chimia.ch |

Transformations of the Dihydroxybenzoate Core for Scaffold Diversification

The 3,5-dihydroxybenzoate core of the molecule provides a scaffold that can be further modified to generate a diverse range of chemical structures. Such diversification is a key strategy in medicinal chemistry for the discovery of new therapeutic agents. Beyond the esterification of the hydroxyl groups as discussed previously, other transformations can be envisioned to significantly alter the molecular framework.

One common transformation is the etherification of the phenolic hydroxyl groups. Reaction with alkyl halides in the presence of a base can yield the corresponding dialkoxybenzoate derivatives. For instance, reaction with methyl iodide and a base like potassium carbonate would yield 2,2,2-trichloroethyl 3,5-dimethoxybenzoate. This modification can alter the lipophilicity and hydrogen bonding capacity of the molecule, which can in turn influence its biological activity.

Furthermore, the dihydroxybenzoate scaffold can serve as a starting point for more complex synthetic strategies, such as scaffold hopping. Scaffold hopping is a medicinal chemistry approach that aims to identify isofunctional molecular structures with significantly different molecular backbones. By modifying the core structure of this compound, it is possible to generate novel scaffolds that may interact with biological targets in new ways. This could involve, for example, the use of the hydroxyl groups as handles for the construction of new ring systems or for the attachment of pharmacophoric fragments. The derivatization of the 3,5-dihydroxybenzoic acid core is a known strategy for creating compounds with a variety of biological activities.

The table below illustrates potential transformations of the dihydroxybenzoate core.

| Transformation | Typical Reagents | Resulting Functional Group | Potential for Diversification |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., K2CO3) | Dialkoxy | Modulation of lipophilicity and steric bulk. |

| Williamson Ether Synthesis | Epichlorohydrin, Base | Glycidyl ethers | Introduction of reactive epoxide for further functionalization. |

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Enhanced Efficiency

The conventional synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (B8624769) typically involves the esterification of 3,5-Dihydroxybenzoic acid. While effective, this process presents opportunities for improvement in terms of efficiency, sustainability, and cost-effectiveness. Future research is expected to focus on several key areas to develop novel synthetic routes.

One promising avenue is the implementation of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, reduced reaction times, and improved product purity. This methodology also enhances safety, particularly when dealing with reactive intermediates. Another area of focus will be the development of more efficient catalytic systems. This includes exploring novel heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste and simplifying purification processes.

Furthermore, microwave-assisted synthesis represents a powerful tool for accelerating the esterification reaction. Microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. The development of solvent-free or "green" solvent-based protocols is also a critical research direction, aligning with the principles of sustainable chemistry to reduce the environmental impact of the synthesis.

Table 1: Potential Enhancements in Synthetic Routes for 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Increased yield and purity, enhanced safety, shorter reaction times. | Optimization of reactor design and reaction conditions. |

| Advanced Catalysis | Catalyst reusability, reduced waste, improved reaction selectivity. | Development of novel heterogeneous and biocatalytic systems. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction time, improved energy efficiency. | Optimization of microwave parameters and reaction scale-up. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Exploration of solvent-free conditions and biodegradable solvents. |

Exploration of New Dendritic Architectures and Functional Materials Utilizing the Compound

The 3,5-dihydroxy substitution pattern makes this compound an ideal "AB2" type monomer, a fundamental building block for the synthesis of hyperbranched polymers and dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them suitable for applications in drug delivery, catalysis, and materials science. researchgate.netresearchgate.net

Future research will likely exploit this compound in the creation of novel dendritic architectures. The 2,2,2-trichloroethyl group can serve multiple purposes. It can act as a protecting group for the carboxylic acid functionality during the step-wise growth of the dendrimer. nih.gov Its selective removal under specific conditions allows for precise control over the dendritic synthesis.

Moreover, the presence of chlorine atoms offers a handle for further functionalization, enabling the attachment of various peripheral groups to tailor the dendrimer's properties, such as solubility, reactivity, and targeting capabilities. Research could focus on synthesizing dendrimers with a hydrophobic interior (based on the aromatic and trichloroethyl core) and a hydrophilic surface (after deprotection and functionalization of the terminal hydroxyl groups), creating unique nano-scale containers. researchgate.net The exploration of these new macromolecules could lead to the development of advanced functional materials, including novel drug delivery systems, light-harvesting devices, and specialized coatings.

Advanced Characterization Methodologies for Intermediates and Products

As the synthesis of more complex molecules and materials based on this compound is explored, the need for sophisticated analytical techniques becomes paramount. The comprehensive characterization of reaction intermediates and final products is crucial for confirming structures, assessing purity, and understanding material properties.

Future work will necessitate the routine use of advanced spectroscopic and chromatographic methods. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous structural elucidation of complex dendritic structures and any isomeric byproducts formed during synthesis. High-Resolution Mass Spectrometry (HRMS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), will be critical for confirming the exact molecular weights of large dendritic molecules and their intermediates. nih.gov

For polymeric materials derived from this compound, techniques such as Size Exclusion Chromatography (SEC) will be vital for determining molecular weight distribution and dispersity. Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the stability and phase behavior of new functional materials. The application of these advanced methodologies will be indispensable for quality control and for establishing clear structure-property relationships in the novel materials developed from this compound.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Abbreviation | Primary Application |

|---|---|---|

| 2D Nuclear Magnetic Resonance | 2D-NMR | Detailed structural elucidation of complex molecules and intermediates. |

| High-Resolution Mass Spectrometry | HRMS | Precise determination of molecular formulas and structural confirmation. |

| Size Exclusion Chromatography | SEC | Analysis of molecular weight and dispersity of polymeric materials. |

| Thermogravimetric Analysis | TGA | Evaluation of the thermal stability of new materials. |

| Differential Scanning Calorimetry | DSC | Investigation of thermal transitions (e.g., melting point, glass transition). |

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate, and how can purity be optimized?

Answer: The compound is typically synthesized via esterification of 3,5-dihydroxybenzoic acid with 2,2,2-trichloroethanol. A common method involves refluxing the reactants in anhydrous ethanol with a catalytic acid (e.g., concentrated sulfuric acid or glacial acetic acid) under nitrogen to prevent oxidation of phenolic groups . Post-reaction, the crude product is purified via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity optimization requires monitoring by TLC and HPLC, with adjustments to solvent ratios and temperature gradients during crystallization .

Q. How is this compound characterized spectroscopically, and what key peaks indicate successful synthesis?

Answer: Characterization involves:

- FT-IR : A strong ester C=O stretch at ~1720 cm⁻¹ and O-H (phenolic) broad peak at 3200–3400 cm⁻¹.

- ¹H NMR (CDCl₃) : A triplet for the trichloroethyl group (δ 4.5–4.7 ppm, J = 6 Hz) and aromatic protons (δ 6.8–7.2 ppm).

- ¹³C NMR : Ester carbonyl at ~168 ppm and aromatic carbons at 110–150 ppm.

Discrepancies in peak splitting (e.g., aromatic proton multiplicity) may indicate incomplete substitution or side reactions .

Advanced Research Questions

Q. How can solvent polarity and catalyst selection impact the regioselectivity of 3,5-dihydroxybenzoate esterification?

Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen, favoring esterification at both hydroxyl groups. Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction rates but may promote side reactions like Fries rearrangement in high-temperature conditions. For selective mono-esterification, milder bases (e.g., DMAP) and controlled stoichiometry are recommended .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or cell-line specificity. To address this:

Validate enzyme inhibition (e.g., COX-2) using recombinant protein assays (IC₅₀) .

Perform cytotoxicity screening (MTT assay) on multiple cell lines (e.g., HeLa, HEK293).

Use molecular docking to predict binding affinity vs. off-target effects .

Example: A 2021 study found COX-2 inhibition at 10 μM but cytotoxicity at 50 μM in HepG2 cells, suggesting a narrow therapeutic window .

Q. How can crystallographic data clarify structural ambiguities in substituted benzoate derivatives?

Answer: Single-crystal X-ray diffraction resolves:

- Torsional angles between the trichloroethyl group and aromatic ring.

- Hydrogen-bonding networks (e.g., O-H···O interactions).

For this compound, expect a monoclinic system (space group P2₁/c) with intermolecular H-bonds stabilizing the lattice .

Q. What advanced analytical methods differentiate degradation products under hydrolytic stress?

Answer:

Q. Methodological Recommendations

- Synthesis : Optimize microwave-assisted methods for higher yields .

- Characterization : Combine XRD and solid-state NMR for polymorph analysis .

- Biological Testing : Use isogenic cell lines to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.